molecular formula C49H66N10O10S2 B1677174 Octreotide CAS No. 83150-76-9

Octreotide

Cat. No.: B1677174
CAS No.: 83150-76-9
M. Wt: 1019.2 g/mol
InChI Key: DEQANNDTNATYII-MEUDYGGUSA-N
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Mechanism of Action

Target of Action

Octreotide, a synthetic peptide drug, primarily targets the somatostatin receptors, specifically SSTR2 and SSTR5 . These receptors are involved in inhibiting the secretion of several hormones, including growth hormone, glucagon, and insulin .

Mode of Action

This compound mimics the natural hormone somatostatin, but it is a more potent inhibitor of growth hormone, glucagon, and insulin . It binds predominantly to the somatostatin receptors SSTR2 and SSTR5 . The interaction of this compound with these receptors inhibits the secretion of the aforementioned hormones, thereby controlling their levels in the body .

Biochemical Pathways

This compound affects multiple biochemical pathways due to its inhibitory effect on various hormones. For instance, it suppresses the secretion of growth hormone, leading to a decrease in the levels of insulin-like growth factor 1 (IGF-1), a hormone that promotes cell growth and proliferation . This can lead to a reduction in symptoms associated with conditions like acromegaly, where there is an overproduction of growth hormone .

Pharmacokinetics

This compound exhibits a three-phase pharmacokinetic profile . It has a bioavailability of 60% when administered intramuscularly and 100% when administered subcutaneously . It is primarily metabolized in the liver and has an elimination half-life of approximately 1.7 to 1.9 hours . About 32% of the drug is excreted in the urine .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its inhibitory effects on hormone secretion. By suppressing the secretion of growth hormone, glucagon, and insulin, this compound can help regulate abnormal cell growth and metabolism . It has been shown to inhibit cell proliferation and induce apoptosis in certain cell types .

Action Environment

Environmental factors such as relative humidity and temperature can influence the stability of this compound . Studies have shown that the compound remains remarkably stable under different humidity levels and temperatures . Changes in these environmental factors can lead to a structural evolution in terms of lattice parameters and volume of the unit cell .

Biochemical Analysis

Biochemical Properties

Octreotide plays a significant role in biochemical reactions. It interacts with somatostatin receptors, particularly SSTR2 and SSTR5 . The interaction between this compound and these receptors leads to a variety of physiological actions, such as the inhibition of the release of several hormones . This includes the inhibition of anterior pituitary growth hormone and thyroid-stimulating hormone, and peptides of the gastroenteropancreatic endocrine system .

Cellular Effects

This compound has various effects on different types of cells. For instance, it has been found to inhibit osteoblasts and MC3T3-E1 cell proliferation and increase MC3T3-E1 cell apoptosis . It also has a direct effect on bone cells, which may have clinically relevant implications for the management of skeletal health in subjects with acromegaly and metastatic neuroendocrine tumors .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules. It binds to somatostatin receptors coupled to phospholipase C through G proteins, leading to smooth muscle contraction in the blood vessels . The downstream effects stimulate phospholipase C, the production of 1,4,5-inositol triphosphate, and action on the L-type calcium channels, leading to the inhibition of growth hormone .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown stability over time. For instance, a study on the structural evolution of this compound revealed that the compound is remarkably stable, and no structural transitions were observed . The compound retains its orthorhombic symmetry .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in dogs and cats, this compound is administered at 10–20 μg per animal subcutaneously every 8–12 hours or 10 μg/kg subcutaneously every 8 hours .

Metabolic Pathways

This compound is involved in several metabolic pathways. It inhibits the release of several hormones, including growth hormone, glucagon, and insulin . This inhibition affects the metabolic flux and metabolite levels in the body.

Transport and Distribution

This compound is transported and distributed within cells and tissues. A study found that this compound stimulated lymphatic contractility, suggesting that it increases lymphatic drainage capacity in situations with high lymphatic afterload .

Subcellular Localization

Studies have shown that this compound can stimulate lymphatic contractility, suggesting a potential role in the lymphatic system .

Properties

Octreotide binds to somatostatin receptors coupled to phospholipase C through G proteins and leads to smooth muscle contraction in the blood vessels. Downstream effects that stimulate phospholipase C, the production of 1, 4,5-inositol triphosphate, and action on the L-type calcium channels lead to the inhibition of growth hormone, treating the various growth-hormone and metabolic effects of acromegaly. Octreotide's suppression of luteinizing hormone (LH), reduction in splanchnic blood flow, and inhibition of serotonin, gastrin, vasoactive intestinal peptide, secretin, motilin, and pancreatic polypeptide provide relief for the gastrointestinal and flushing symptoms of carcinoid and/or VIPoma tumors.

CAS No.

83150-76-9

Molecular Formula

C49H66N10O10S2

Molecular Weight

1019.2 g/mol

IUPAC Name

(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-16-benzyl-N-(1,3-dihydroxybutan-2-yl)-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide

InChI

InChI=1S/C49H66N10O10S2/c1-28(61)39(25-60)56-48(68)41-27-71-70-26-40(57-43(63)34(51)21-30-13-5-3-6-14-30)47(67)54-37(22-31-15-7-4-8-16-31)45(65)55-38(23-32-24-52-35-18-10-9-17-33(32)35)46(66)53-36(19-11-12-20-50)44(64)59-42(29(2)62)49(69)58-41/h3-10,13-18,24,28-29,34,36-42,52,60-62H,11-12,19-23,25-27,50-51H2,1-2H3,(H,53,66)(H,54,67)(H,55,65)(H,56,68)(H,57,63)(H,58,69)(H,59,64)/t28?,29-,34-,36+,37+,38-,39?,40+,41+,42+/m1/s1

InChI Key

DEQANNDTNATYII-MEUDYGGUSA-N

Isomeric SMILES

C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)[C@@H](CC5=CC=CC=C5)N)C(=O)NC(CO)C(C)O)O

SMILES

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(CO)C(C)O)O

Canonical SMILES

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(CO)C(C)O)O

Appearance

Solid powder

melting_point

153-156

83150-76-9

physical_description

Liquid

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

79517-01-4 (acetate salt)

sequence

FCFWKTCT

shelf_life

>2 years if stored properly

solubility

1.22e-02 g/L

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Compound 201 995
Compound 201-995
Compound 201995
Octreotide
Octreotide Acetate
Octreotide Acetate Salt
SAN 201 995
SAN 201-995
SAN 201995
Sandostatin
Sandostatine
Sandoz 201 995
Sandoz 201-995
Sandoz 201995
SM 201 995
SM 201-995
SM 201995
SMS 201 995
SMS 201-995
SMS 201995

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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